4-(4-bromophenyl)-6-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine
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Overview
Description
N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]AMINE is a complex organic compound that features a pyrimidine ring substituted with a bromophenyl group and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]AMINE typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.
Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating reagents under controlled conditions.
Pyrazole Substitution: The final step involves the substitution of the pyrimidine ring with the pyrazole moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and bromophenyl moieties.
Reduction: Reduction reactions can target the pyrimidine ring and the bromophenyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the bromophenyl and difluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine and chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]AMINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It may be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]AMINE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: This compound shares the bromophenyl group but differs in the core structure and functional groups.
INDOLE DERIVATIVES: These compounds have similar biological activities but differ significantly in their core structure and substituents.
Uniqueness
N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]AMINE is unique due to its combination of a pyrimidine ring with bromophenyl, difluoromethyl, and pyrazole groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16BrF2N5 |
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Molecular Weight |
408.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-6-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H16BrF2N5/c1-2-25-13(7-8-22-25)10-21-17-23-14(9-15(24-17)16(19)20)11-3-5-12(18)6-4-11/h3-9,16H,2,10H2,1H3,(H,21,23,24) |
InChI Key |
OKRLAJAFQKWYHW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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